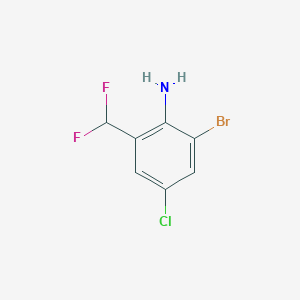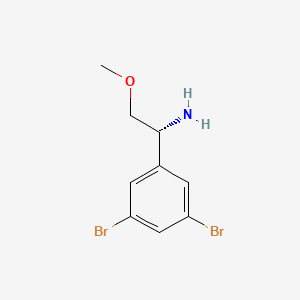
(R)-1-(3,5-Dibromophenyl)-2-methoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3,5-Dibromophenyl)-2-methoxyethanamine is an organic compound characterized by the presence of two bromine atoms on a phenyl ring, a methoxy group, and an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Dibromophenyl)-2-methoxyethanamine typically involves the bromination of a phenyl ring followed by the introduction of a methoxy group and an ethanamine side chain. One common method includes:
Bromination: Starting with phenol, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3 and 5 positions.
Methoxylation: The brominated phenol is then reacted with methanol in the presence of a base like sodium hydroxide to introduce the methoxy group.
Amination: Finally, the methoxylated compound undergoes a reaction with ethylamine under basic conditions to form the ethanamine side chain.
Industrial Production Methods
Industrial production of ®-1-(3,5-Dibromophenyl)-2-methoxyethanamine may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(3,5-Dibromophenyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can remove the bromine atoms, yielding a de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide for hydroxyl substitution, ammonia for amino substitution.
Major Products
Oxidation: Quinones.
Reduction: De-brominated phenyl compounds.
Substitution: Hydroxyl or amino-substituted phenyl compounds.
Aplicaciones Científicas De Investigación
®-1-(3,5-Dibromophenyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of ®-1-(3,5-Dibromophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The ethanamine side chain may interact with amino acid residues in proteins, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3,5-Dichlorophenyl)-2-methoxyethanamine: Similar structure but with chlorine atoms instead of bromine.
®-1-(3,5-Difluorophenyl)-2-methoxyethanamine: Fluorine atoms replace the bromine atoms.
®-1-(3,5-Diiodophenyl)-2-methoxyethanamine: Iodine atoms instead of bromine.
Uniqueness
®-1-(3,5-Dibromophenyl)-2-methoxyethanamine is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence the compound’s reactivity and binding affinity, making it distinct from its chloro, fluoro, and iodo analogs.
Propiedades
Fórmula molecular |
C9H11Br2NO |
|---|---|
Peso molecular |
309.00 g/mol |
Nombre IUPAC |
(1R)-1-(3,5-dibromophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11Br2NO/c1-13-5-9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,5,12H2,1H3/t9-/m0/s1 |
Clave InChI |
FUXRKFXMBZYQNC-VIFPVBQESA-N |
SMILES isomérico |
COC[C@@H](C1=CC(=CC(=C1)Br)Br)N |
SMILES canónico |
COCC(C1=CC(=CC(=C1)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)
![4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline](/img/structure/B12950407.png)
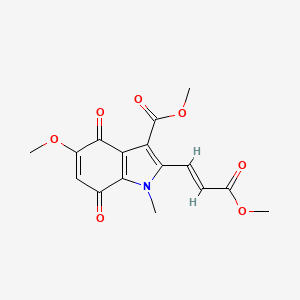
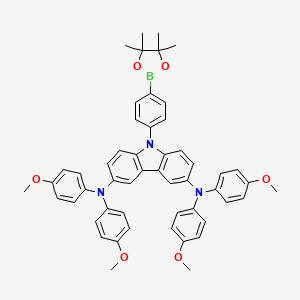
![4-(2-(Imidazo[2,1-f][1,2,4]triazin-7-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12950427.png)

![N-methylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B12950436.png)
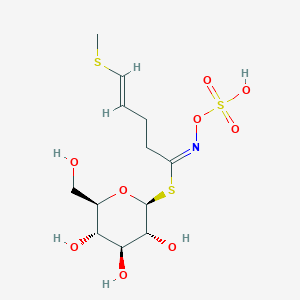
![1h-Pyrrolo[3,2-b]pyridine-5-acetonitrile](/img/structure/B12950442.png)

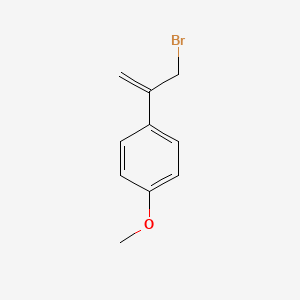
![Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate](/img/structure/B12950458.png)

